4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid
CAS No.: 83993-30-0
Cat. No.: VC8139313
Molecular Formula: C10H11N3O5
Molecular Weight: 253.21 g/mol
* For research use only. Not for human or veterinary use.
![4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid - 83993-30-0](/images/structure/VC8139313.png)
Specification
CAS No. | 83993-30-0 |
---|---|
Molecular Formula | C10H11N3O5 |
Molecular Weight | 253.21 g/mol |
IUPAC Name | 4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C10H11N3O5/c14-9(5-6-10(15)16)12-11-7-1-3-8(4-2-7)13(17)18/h1-4,11H,5-6H2,(H,12,14)(H,15,16) |
Standard InChI Key | GNGUHKDDRBYZGB-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NNC(=O)CCC(=O)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1NNC(=O)CCC(=O)O)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid systematically describes its structure:
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A butanoic acid chain (four-carbon carboxylic acid) with a ketone group at position 4.
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A hydrazinyl (-NH-NH₂) substituent at the ketone-bearing carbon.
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A 4-nitrophenyl group attached to the hydrazine nitrogen.
The molecular structure (Fig. 1) was confirmed via X-ray crystallography in related compounds, revealing planar arrangements of the nitro group and conjugated π-systems . Key structural data include:
The nitro group (-NO₂) at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via hydrazination of 4-oxobutanoic acid derivatives. A representative method involves:
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Condensation: Reacting 4-nitrophenylhydrazine with succinic anhydride under acidic conditions to form the hydrazide intermediate.
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Oxidation: Controlled oxidation of the intermediate to introduce the ketone group .
Alternative approaches utilize multicomponent reactions (MCRs), as demonstrated in the synthesis of analogous hydrazine derivatives. For example, keto acids activated by pyridinium p-toluenesulfonate (PPTS) undergo Meyer’s lactamization to form cyclic amides, a strategy adaptable to hydrazine incorporation .
Optimization and Yield
Reaction optimization studies for similar compounds highlight:
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Solvent: Polar aprotic solvents (e.g., DMF) improve hydrazine solubility and reaction efficiency .
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Temperature: Reactions proceed optimally at 60–80°C, balancing kinetics and decomposition risks .
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Catalysis: Acid catalysts (e.g., HCl) accelerate imine formation in hydrazine reactions .
Reported yields for analogous syntheses range from 65–80%, contingent on purification techniques (recrystallization, column chromatography) .
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ketone and carboxylic acid) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .
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NMR (¹H and ¹³C):
Thermal Stability
Differential scanning calorimetry (DSC) of related nitroaryl hydrazides shows decomposition temperatures above 200°C, indicating moderate thermal stability . Melting points are unreported for this specific compound but estimated to exceed 150°C based on structural analogs .
Applications in Organic and Medicinal Chemistry
Heterocyclic Synthesis
The compound’s hydrazine and ketone groups enable participation in cyclization reactions. For instance:
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